molecular formula C20H18FN3O4 B11293996 2-{2-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{2-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11293996
M. Wt: 383.4 g/mol
InChI Key: JZMWQUOQRLSEOS-UHFFFAOYSA-N
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Description

2-{2-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, phenoxy, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Phenoxy Linkage: The phenoxy group is attached through an etherification reaction.

    Introduction of the Morpholine Group: The morpholine group is incorporated via a substitution reaction, often using a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
  • 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Uniqueness

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18FN3O4/c21-15-5-3-4-14(12-15)20-22-19(23-28-20)16-6-1-2-7-17(16)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2

InChI Key

JZMWQUOQRLSEOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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